molecular formula C24H24BrNO B014377 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine CAS No. 19076-79-0

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

Cat. No. B014377
CAS RN: 19076-79-0
M. Wt: 422.4 g/mol
InChI Key: IAJYQHATSIOBSH-UHFFFAOYSA-N
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Description

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (2-BDPE), is an aromatic amine compound that has been used in various scientific research applications. It is a derivative of the aryloxypropanolamine class of compounds and has been studied for its potential as a therapeutic agent. This article will discuss the synthesis method of 2-BDPE, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions of research.

Scientific Research Applications

Therapeutic Candidates

Phenoxy derivatives, such as the compound , have been investigated for their potential as therapeutic candidates . Medicinal chemistry uses these compounds to design and develop new pharmaceuticals .

Antioxidant Activity

Some phenoxy derivatives have shown significant antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress.

Antifungal Agents

A study has synthesized a series of compounds similar to the one and tested them as antifungal agents . Chalcone derivatives showed better activities against all tested fungi .

Photovoltaic Properties

The compound’s structure, similar to other dimethylamino phenyl diazenyl derivatives, has been investigated for its photovoltaic properties . The research focused on the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties .

Material Science Applications

Azo compounds, which are similar to the compound , are widely used in material science . They are known for their delocalized electrons and are employed in manufacturing drugs, cosmetics, and textile industries .

Biological and Clinical Applications

Indole derivatives, which are structurally similar to the compound , have diverse biological and clinical applications . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Photophysical Properties

The N,N dimethylamino group, attached to the para-position in ring B in chalcones, enhances its photophysical properties via intramolecular charge transfer . This makes them interesting for various applications in the field of photonics .

Drug Manufacturing

Azo compounds, similar to the compound , are popular for their therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities . This makes them valuable in the field of drug manufacturing .

properties

IUPAC Name

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYQHATSIOBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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